molecular formula C26H38N4O2 B3794989 N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-3-(1-methylpyrazol-4-yl)-N-(oxolan-2-ylmethyl)propanamide

N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-3-(1-methylpyrazol-4-yl)-N-(oxolan-2-ylmethyl)propanamide

Cat. No.: B3794989
M. Wt: 438.6 g/mol
InChI Key: JOIAXHYGBNDIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-3-(1-methylpyrazol-4-yl)-N-(oxolan-2-ylmethyl)propanamide is a complex organic compound with a diverse range of applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate molecular structure, which includes a piperidine ring, a pyrazole ring, and an oxolane ring, making it a subject of interest for researchers and scientists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-3-(1-methylpyrazol-4-yl)-N-(oxolan-2-ylmethyl)propanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 2-Methylphenyl Group: This step involves the alkylation of the piperidine ring with a 2-methylphenylmethyl group.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a condensation reaction involving hydrazine and an appropriate diketone.

    Formation of the Oxolane Ring: The oxolane ring can be introduced through a cyclization reaction involving a diol and an appropriate reagent.

    Final Coupling Reaction: The final step involves coupling the piperidine, pyrazole, and oxolane intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and optimized reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-3-(1-methylpyrazol-4-yl)-N-(oxolan-2-ylmethyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-3-(1-methylpyrazol-4-yl)-N-(oxolan-2-ylmethyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-3-(1-methylpyrazol-4-yl)-N-(oxolan-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-3-(1-methylpyrazol-4-yl)-N-(oxolan-2-ylmethyl)propanamide
  • N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-3-(1-methylpyrazol-4-yl)-N-(oxolan-2-ylmethyl)butanamide
  • N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-3-(1-methylpyrazol-4-yl)-N-(oxolan-2-ylmethyl)pentanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-3-(1-methylpyrazol-4-yl)-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N4O2/c1-21-6-3-4-7-24(21)19-29-13-11-22(12-14-29)18-30(20-25-8-5-15-32-25)26(31)10-9-23-16-27-28(2)17-23/h3-4,6-7,16-17,22,25H,5,8-15,18-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIAXHYGBNDIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)CN(CC3CCCO3)C(=O)CCC4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-3-(1-methylpyrazol-4-yl)-N-(oxolan-2-ylmethyl)propanamide
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N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-3-(1-methylpyrazol-4-yl)-N-(oxolan-2-ylmethyl)propanamide
Reactant of Route 3
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N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-3-(1-methylpyrazol-4-yl)-N-(oxolan-2-ylmethyl)propanamide
Reactant of Route 4
N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-3-(1-methylpyrazol-4-yl)-N-(oxolan-2-ylmethyl)propanamide
Reactant of Route 5
N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-3-(1-methylpyrazol-4-yl)-N-(oxolan-2-ylmethyl)propanamide
Reactant of Route 6
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N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-3-(1-methylpyrazol-4-yl)-N-(oxolan-2-ylmethyl)propanamide

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